molecular formula C₃₄H₃₆O₁₅ B1146883 Curcumin β-D-Glucuronide Triacetate Methyl Ester CAS No. 1529769-81-0

Curcumin β-D-Glucuronide Triacetate Methyl Ester

Cat. No. B1146883
M. Wt: 684.64
InChI Key:
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Description

Curcumin β-D-Glucuronide Triacetate Methyl Ester is a derivative of curcumin, a polyphenol derived from the rhizome of the naturally occurring plant Curcuma longa . Curcumin has various pharmacological actions such as antioxidant and anti-inflammatory effects .


Synthesis Analysis

The synthesis of Curcumin β-D-Glucuronide Triacetate Methyl Ester involves the conjugation of curcumin when it passes through the intestinal wall . This process was observed in rats when they were orally administered highly bioavailable curcumin .


Molecular Structure Analysis

The molecular structure of Curcumin β-D-Glucuronide Triacetate Methyl Ester is a conjugated form of curcumin . This conjugation occurs when curcumin passes through the intestinal wall .


Chemical Reactions Analysis

The chemical reactions involved in the formation of Curcumin β-D-Glucuronide Triacetate Methyl Ester include the conjugation of curcumin when it passes through the intestinal wall . This results in the formation of curcumin β-D-glucuronide (curcumin monoglucuronide, CMG), an internal metabolite .

Scientific Research Applications

Anticarcinogenic Activity

Curcumin, a major component of Curcuma species, displays significant anticarcinogenic activity. This is evidenced by its capacity to inhibit colon tumor initiation and skin tumor promotion. It achieves this through various mechanisms including the inhibition of reactive oxygen-generating enzymes, protein kinases, and the activation of NFκB. Curcumin undergoes biotransformation, leading to various metabolites including curcumin-glucuronide, which suggests its involvement in suppressing tumor promotion (Lin, Pan, & Lin-Shiau, 2000).

Enhancement of Solubility and Stability

Curcumin's solubility and stability, critical factors for its therapeutic potential, can be enhanced by binding with β-Lactoglobulin (βLG). The complex formation of curcumin with βLG significantly enhances its stability in solution, suggesting the potential of βLG as a carrier molecule for curcumin (Sneharani, Karakkat, Singh, & Rao, 2010).

Implications in Diabetes Management

Curcumin derivatives exhibit inhibitory properties against α-amylase and α-glucosidase, enzymes important in managing postprandial hyperglycemia in diabetes. These derivatives also show notable antioxidant activities, indicating their potential as anti-diabetic drugs (Yousefi et al., 2015).

Metabolic Pathway and COX-2 Expression Inhibition

Metabolism studies reveal that curcumin metabolites like curcumin glucuronide and curcumin sulfate have reduced capacity to inhibit COX-2 expression, which is crucial for its chemopreventive properties. This suggests that the gastrointestinal tract might be more exposed to unmetabolized curcumin, supporting its evaluation as a colorectal cancer chemopreventive agent (Ireson et al., 2001).

Antioxidant and Epigenetic Effects

Despite low bioavailability, oral administration of curcumin can elicit antioxidant and epigenetic effects. This is demonstrated by the altered expression of certain antioxidant and epigenetic genes upon curcumin administration, although curcumin levels in plasma were mostly undetectable, with only its glucuronide metabolite being observed (Cheng et al., 2019).

Oxidative Metabolism in Leukocytes

Curcumin-glucuronide undergoes oxidative transformation by enzymes like horseradish peroxidase and myeloperoxidase in human leukocytes. This indicates that the glucuronide form of curcumin is not inert and can be involved in further enzymatic and non-enzymatic metabolism, presenting a novel metabolic pathway (Luis et al., 2017).

Bioavailability Challenges

Curcumin has poor bioavailability due to rapid metabolism and systemic elimination. Approaches like the use of adjuvants, liposomal curcumin, nanoparticles, and structural analogues are being investigated to enhance its bioavailability, which is critical for its therapeutic efficacy against various diseases (Anand, Kunnumakkara, Newman, & Aggarwal, 2007).

Future Directions

The future directions for research on Curcumin β-D-Glucuronide Triacetate Methyl Ester could include further investigation of its kinetics and metabolism in the blood . Additionally, its potential use as an anticancer agent could be explored further .

properties

CAS RN

1529769-81-0

Product Name

Curcumin β-D-Glucuronide Triacetate Methyl Ester

Molecular Formula

C₃₄H₃₆O₁₅

Molecular Weight

684.64

synonyms

4-[(1E,6E)-7-(4-Hydroxy-3-methoxyphenyl)-3,5-dioxo-1,6-heptadien-1-yl]-2-methoxyphenyl β-D-Glucopyranosiduronic Acid Triacetate Methyl Ester; 

Origin of Product

United States

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